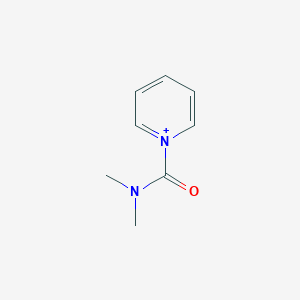
1-(Dimethylcarbamoyl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .
Analyse Chemischer Reaktionen
1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.
Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .
Wissenschaftliche Forschungsanwendungen
1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
115685-20-6 |
|---|---|
Molekularformel |
C8H11N2O+ |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
N,N-dimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1 |
InChI-Schlüssel |
RCGNHGCURFGYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)[N+]1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


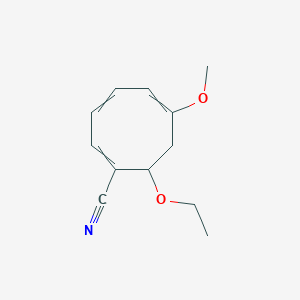
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
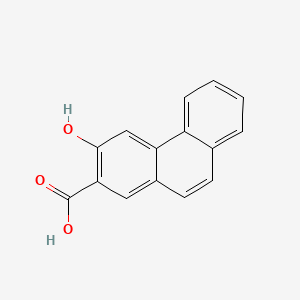

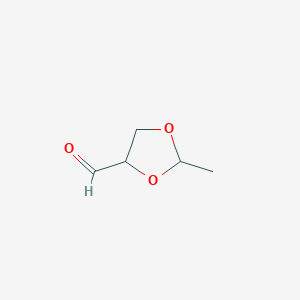
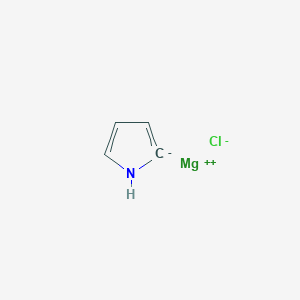
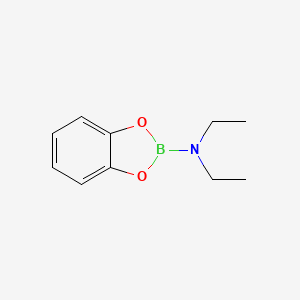

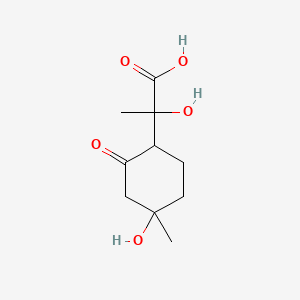

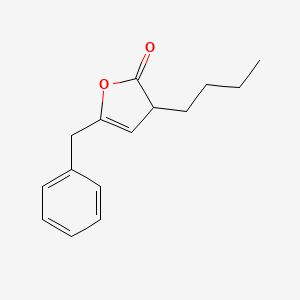
acetate](/img/structure/B14297908.png)
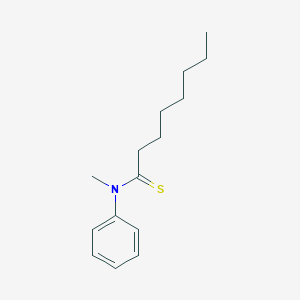
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
